![molecular formula C7H6ClFN2 B1352207 2-Chloro-4-fluoro-benzamidine CAS No. 582306-90-9](/img/structure/B1352207.png)
2-Chloro-4-fluoro-benzamidine
Overview
Description
2-Chloro-4-fluoro-benzamidine is an organic compound that belongs to the class of benzamidines It is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzene ring, along with an amidine functional group
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-benzamidine is a derivative of benzimidazole . Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases . .
Mode of Action
Benzimidazole derivatives, which this compound is a part of, have been found to exert excellent bioactivity against many ailments
Biochemical Pathways
Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, affecting a wide range of biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been found to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been found to have outstanding stability profiles .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-fluoro-benzamidine plays a significant role in biochemical reactions, particularly in the field of proteomics. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where this compound acts as an inhibitor. This inhibition is crucial for studying the function and structure of proteases in various biological processes . The compound’s ability to form stable complexes with proteases makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain proteases, leading to alterations in cell signaling pathways that are dependent on protease activity . This inhibition can result in changes in gene expression and metabolic processes, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of proteases, inhibiting their enzymatic activity. This inhibition occurs through the formation of a stable complex between this compound and the protease, preventing the protease from interacting with its natural substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of protease activity . Over extended periods, the compound may degrade, leading to a reduction in its inhibitory effects. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no further increase in inhibition is observed. These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux and metabolite levels by inhibiting proteases that play a role in metabolic regulation . This inhibition can lead to alterations in the levels of specific metabolites and changes in metabolic pathways, affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on proteases. The distribution of the compound within tissues can also influence its overall efficacy and toxicity, with certain tissues exhibiting higher accumulation of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to lysosomes, where it inhibits lysosomal proteases involved in protein degradation. This localization is essential for the compound’s inhibitory effects and can influence its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-benzamidine typically involves the reaction of 2-Chloro-4-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amidine group can be oxidized or reduced to form different functional groups, such as amides or amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction can lead to the formation of amides or amines.
Scientific Research Applications
Chemical Properties and Structure
2-Chloro-4-fluoro-benzamidine has a molecular formula of C7H7ClF2N2 and a molecular weight of approximately 209.05 g/mol. The compound features a chloro group at the second position and a fluoro group at the fourth position on the benzene ring, along with an amidine functional group, which enhances its reactivity and biological activity.
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds : this compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors. Its unique structure allows for diverse interactions that are essential in drug development, particularly in creating inhibitors for proteases involved in various diseases.
Potential Therapeutic Applications :
- Antiviral Agents : Research indicates that this compound can inhibit viral proteases, making it a candidate for antiviral drug development.
- Cancer Therapy : Its capacity to modulate protease activity suggests potential applications in cancer treatment by targeting proteases involved in tumor progression.
- Inflammatory Diseases : The compound's inhibitory effects on serine proteases could be beneficial in conditions characterized by excessive proteolytic activity .
Biological Studies
Enzyme Inhibition : this compound is primarily recognized for its role as an inhibitor of serine proteases. It binds competitively to the active sites of these enzymes, preventing them from interacting with their natural substrates. This mechanism is critical for studying enzyme functions and developing therapeutic agents .
Cellular Effects : The compound modulates cell signaling pathways and gene expression by inhibiting specific proteases, leading to alterations in cellular metabolism and function. It has been shown to influence various biochemical pathways through these interactions, which are essential for maintaining cellular homeostasis .
Material Science
In addition to its biological applications, this compound is utilized in material science for developing advanced materials with unique properties. This includes applications in creating polymers and coatings that exhibit desirable thermal and mechanical characteristics.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound across various experimental models:
- In Vitro Studies : Laboratory experiments demonstrated significant inhibition of serine proteases at low concentrations without substantial cytotoxic effects on normal cells.
- Animal Models : Research involving animal models indicated that dosage variations influence the extent of protease inhibition. Lower doses effectively modulated activity while minimizing adverse effects.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions, making it suitable for therapeutic applications .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzyl alcohol
Comparison: 2-Chloro-4-fluoro-benzamidine is unique due to the presence of the amidine functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2-Chloro-4-fluorobenzonitrile and 2-Chloro-4-fluorobenzaldehyde, the amidine group allows for different types of interactions and reactions, making it valuable in specific applications like enzyme inhibition and material science.
Biological Activity
2-Chloro-4-fluoro-benzamidine is a compound that has garnered attention in the field of biochemistry and pharmacology due to its significant biological activity, particularly as an inhibitor of serine proteases. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 209.05 g/mol. The presence of chlorine and fluorine substituents on the benzamidine structure enhances its chemical reactivity and biological activity.
Target Enzymes :
The primary biological target of this compound is serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and cell signaling.
Inhibition Mechanism :
The compound acts as a competitive inhibitor by binding to the active site of serine proteases. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its catalytic activity. The formation of a stable complex between the compound and the protease is essential for this inhibition, which can be quantitatively assessed in biochemical assays.
Biochemical Pathways
Research indicates that this compound influences multiple biochemical pathways through its interactions with proteases. By inhibiting these enzymes, the compound can alter cell signaling pathways and gene expression profiles, which are critical for maintaining cellular homeostasis.
Biochemical Activity | Effect |
---|---|
Protease Inhibition | Alters enzymatic activity and downstream signaling |
Modulation of Cell Signaling | Impacts cellular metabolism and function |
Gene Expression Changes | Affects transcriptional activity in target cells |
Pharmacological Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Antiviral Agents : The compound has been explored for its ability to inhibit viral proteases, making it a candidate for antiviral drug development.
- Cancer Therapy : Given its role in modulating protease activity, it may have applications in cancer treatment by targeting proteases involved in tumor progression.
- Inflammatory Diseases : Its inhibitory effects on serine proteases could be beneficial in conditions characterized by excessive proteolytic activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of serine proteases at low concentrations without substantial cytotoxic effects on normal cells .
- Animal Models : Research involving animal models has shown that dosage variations can influence the extent of protease inhibition and subsequent biological outcomes. Lower doses were effective in modulating protease activity while minimizing adverse effects .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions .
Properties
IUPAC Name |
2-chloro-4-fluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVNOXPDZLHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394432 | |
Record name | 2-Chloro-4-fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582306-90-9 | |
Record name | 2-Chloro-4-fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-benzamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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